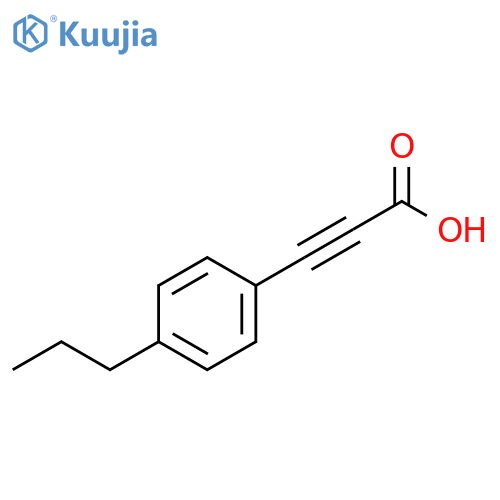Cas no 1225707-81-2 (3-(4-propylphenyl)prop-2-ynoic acid)

1225707-81-2 structure
商品名:3-(4-propylphenyl)prop-2-ynoic acid
CAS番号:1225707-81-2
MF:C12H12O2
メガワット:188.222483634949
MDL:MFCD16302714
CID:5320295
PubChem ID:63640955
3-(4-propylphenyl)prop-2-ynoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4-propylphenyl)prop-2-ynoic acid
-
- MDL: MFCD16302714
- インチ: 1S/C12H12O2/c1-2-3-10-4-6-11(7-5-10)8-9-12(13)14/h4-7H,2-3H2,1H3,(H,13,14)
- InChIKey: RGJNIEUQOSFVKJ-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C#CC1=CC=C(CCC)C=C1
3-(4-propylphenyl)prop-2-ynoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8569927-5.0g |
3-(4-propylphenyl)prop-2-ynoic acid |
1225707-81-2 | 95.0% | 5.0g |
$1530.0 | 2025-02-20 | |
| Enamine | EN300-8569927-0.5g |
3-(4-propylphenyl)prop-2-ynoic acid |
1225707-81-2 | 95.0% | 0.5g |
$407.0 | 2025-02-20 | |
| Enamine | EN300-8569927-1.0g |
3-(4-propylphenyl)prop-2-ynoic acid |
1225707-81-2 | 95.0% | 1.0g |
$528.0 | 2025-02-20 | |
| Enamine | EN300-8569927-0.25g |
3-(4-propylphenyl)prop-2-ynoic acid |
1225707-81-2 | 95.0% | 0.25g |
$216.0 | 2025-02-20 | |
| Aaron | AR028I8U-5g |
3-(4-propylphenyl)prop-2-ynoicacid |
1225707-81-2 | 95% | 5g |
$2129.00 | 2023-12-16 | |
| Aaron | AR028I8U-100mg |
3-(4-propylphenyl)prop-2-ynoicacid |
1225707-81-2 | 95% | 100mg |
$234.00 | 2025-02-16 | |
| Aaron | AR028I8U-1g |
3-(4-propylphenyl)prop-2-ynoicacid |
1225707-81-2 | 95% | 1g |
$751.00 | 2025-02-16 | |
| Aaron | AR028I8U-10g |
3-(4-propylphenyl)prop-2-ynoicacid |
1225707-81-2 | 95% | 10g |
$3145.00 | 2023-12-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333905-500mg |
3-(4-Propylphenyl)prop-2-ynoic acid |
1225707-81-2 | 98% | 500mg |
¥9518.00 | 2024-08-09 | |
| Aaron | AR028I8U-2.5g |
3-(4-propylphenyl)prop-2-ynoicacid |
1225707-81-2 | 95% | 2.5g |
$1447.00 | 2025-02-16 |
3-(4-propylphenyl)prop-2-ynoic acid 関連文献
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
1225707-81-2 (3-(4-propylphenyl)prop-2-ynoic acid) 関連製品
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
